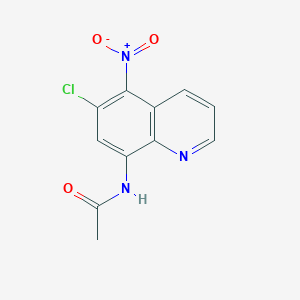

8-Acetamido-6-chloro-5-nitroquinoline

描述

属性

分子式 |

C11H8ClN3O3 |

|---|---|

分子量 |

265.65 g/mol |

IUPAC 名称 |

N-(6-chloro-5-nitroquinolin-8-yl)acetamide |

InChI |

InChI=1S/C11H8ClN3O3/c1-6(16)14-9-5-8(12)11(15(17)18)7-3-2-4-13-10(7)9/h2-5H,1H3,(H,14,16) |

InChI 键 |

ZAGIYYLCWZAILF-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 8-acetamido-6-chloro-5-nitroquinoline with structurally related quinoline derivatives, focusing on substituent positions, molecular properties, and functional attributes:

Note: Molecular weight calculated based on substituent masses where explicit data is unavailable.

Key Comparative Insights

Electronic Effects: The 5-nitro group in this compound and 6-bromo-8-ethyl-5-nitroquinoline enhances electrophilicity, making these compounds reactive toward nucleophilic substitution.

Substituent Influence on Solubility: Hydrophilic groups (e.g., 2-OH in 6-chloro-8-ethyl-2-hydroxy-5-nitroquinoline) improve aqueous solubility, whereas hydrophobic groups (e.g., 8-C₂H₅ in 6-bromo-8-ethyl-5-nitroquinoline) enhance lipid solubility .

Synthetic Utility: The acetamido group at position 8 in this compound serves as a protective group for amines, enabling selective functionalization of the quinoline core.

Thermal Stability: Melting point data for related compounds (e.g., 528.4 K for 5-acetamido-6-bromo-8-ethyl-2-hydroxyquinoline) suggests that bulky substituents like ethyl and bromo increase thermal stability compared to smaller groups like methyl or acetamido .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 8-acetamido-6-chloro-5-nitroquinoline?

- Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline scaffold. Key steps include:

- Nitration : Controlled nitration at the 5-position using HNO₃ or tert-butyl nitrite at 80–130°C, with palladium salts enhancing regioselectivity .

- Chlorination : Electrophilic substitution at the 6-position via Cl₂ gas or SO₂Cl₂ in anhydrous conditions.

- Acetamido Introduction : Acetylation of an 8-amino intermediate (e.g., using acetic anhydride) after reduction of a nitro group (see for reduction protocols) .

Q. How do physical properties (e.g., solubility, melting point) influence experimental design?

- Methodological Answer :

- Solubility : Low aqueous solubility (common in nitroquinolines) necessitates polar aprotic solvents (DMSO, DMF) for biological assays.

- Melting Point : High thermal stability (e.g., ~534 K for analogous compounds) suggests suitability for high-temperature reactions .

- Characterization : Use differential scanning calorimetry (DSC) for phase transitions and HPLC-MS for purity validation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., acetamido proton at δ 2.1–2.3 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 294.03) .

- XRD : Resolves crystal packing effects on reactivity .

Advanced Research Questions

Q. How does regioselectivity in nitration impact synthetic yield and byproduct formation?

- Methodological Answer :

- Mechanism : Nitration at the 5-position is favored due to electron-withdrawing effects of the chloro group at C5. Competing 8-nitro isomers may form if steric hindrance is unmanaged .

- Optimization : Use Pd catalysts to direct nitration (85% yield reported for analogous compounds) .

Q. What structural features dictate the biological activity of this compound?

- Methodological Answer :

- Nitro Group : Essential for antimicrobial activity via redox cycling, generating reactive oxygen species (ROS) .

- Chloro Substituent : Enhances lipophilicity, improving membrane penetration in Gram-negative bacteria .

- Acetamido Group : Modulates solubility and reduces cytotoxicity compared to amino derivatives (see comparative data in ) .

Q. How can data contradictions in literature (e.g., conflicting bioactivity results) be resolved?

- Methodological Answer :

- Reproducibility : Standardize assay conditions (e.g., pH 7.4 for MIC tests, as nitroquinolines show pH-dependent solubility) .

- Control Experiments : Compare with analogs (e.g., 5-chloro-8-nitroquinoline) to isolate substituent effects .

- Meta-Analysis : Cross-reference spectral data (e.g., PubChem, NIST) to validate compound identity .

Q. What strategies improve the metabolic stability of this compound in vivo?

- Methodological Answer :

- Prodrug Design : Mask the nitro group as a nitroreductase-sensitive prodrug to enhance tissue-specific activation .

- Structural Modifications : Introduce electron-donating groups (e.g., methoxy) at C7 to slow hepatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。